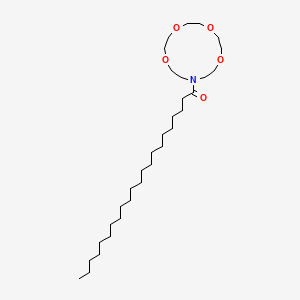
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is a complex organic compound known for its unique structure and properties. This compound features a macrocyclic ether (crown ether) with an azacyclopentadecane ring, which is linked to a docosanone chain. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one typically involves the formation of the crown ether ring followed by the attachment of the docosanone chain. The crown ether can be synthesized through a series of cyclization reactions involving ethylene glycol derivatives and an amine. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to interact with biological macromolecules and influence biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one involves its ability to form stable complexes with cations. This complexation can influence various molecular targets and pathways, including:
Ion Transport: Facilitating the transport of ions across membranes.
Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states.
Drug Delivery: Enhancing the solubility and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
2-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)-2,4,6-heptatrien-1-one: A structurally related compound with different functional groups.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)benzaldehyde: A compound with a benzaldehyde group attached to the crown ether.
Uniqueness
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is unique due to its long docosanone chain, which imparts distinct physical and chemical properties compared to other crown ethers
Propriétés
Numéro CAS |
143050-63-9 |
|---|---|
Formule moléculaire |
C32H63NO5 |
Poids moléculaire |
541.8 g/mol |
Nom IUPAC |
1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)docosan-1-one |
InChI |
InChI=1S/C32H63NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(34)33-22-24-35-26-28-37-30-31-38-29-27-36-25-23-33/h2-31H2,1H3 |
Clé InChI |
ITAWFBXVBHULTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


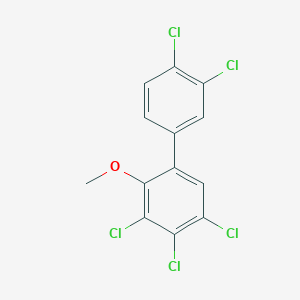
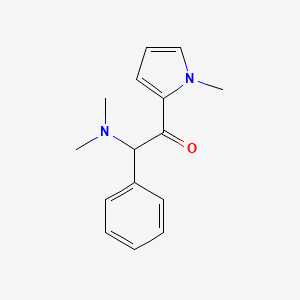



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

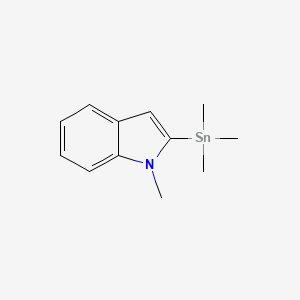
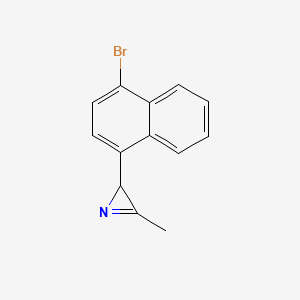
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
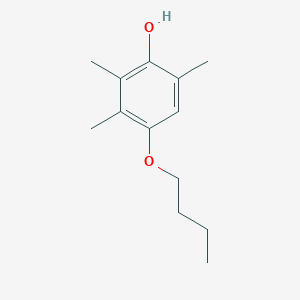
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
